2-(Chloromethyl)-3,5-dioxahex-1-ene

Description

Overview of Vinylic Ethers and Halogenated Ethers in Contemporary Synthesis

Vinylic ethers, or enol ethers, are a class of organic compounds characterized by a carbon-carbon double bond directly attached to an ether oxygen. fiveable.me This structural motif renders the double bond electron-rich, making it highly susceptible to electrophilic attack and a versatile participant in a variety of organic reactions. Their high reactivity is a key property utilized in chain-growth polymerization to form high molecular weight polymers used in adhesives and coatings. fiveable.me In the realm of fine chemical synthesis, vinylic ethers are valuable synthons for cycloadditions, Claisen rearrangements, and hydroformylations. orgsyn.org The synthesis of these compounds can be achieved through several methods, including the classic Reppe synthesis involving the addition of alcohols to acetylene, or more modern palladium-catalyzed transetherification reactions that allow for the synthesis of highly functionalized vinyl ethers. fiveable.meacs.org

Halogenated ethers are a subcategory of ethers where one or more hydrogen atoms on the alkyl groups have been replaced by halogens (F, Cl, Br, I). wikipedia.org This substitution significantly modifies the chemical and physical properties of the molecule. The Williamson ether synthesis, a reaction between a halogenated hydrocarbon and a sodium alkoxide, is a fundamental method for preparing these compounds. francis-press.com The presence of halogens can introduce a reactive handle for nucleophilic substitution or organometallic coupling reactions. For instance, benzylic and allylic ethers can react with acyl halides in the presence of catalysts to yield esters and the corresponding alkyl halide. researchgate.net Halogenation of ethers can also be performed directly, with reaction conditions (e.g., in the dark or in the presence of light) dictating the extent and position of halogenation. youtube.com This class of compounds has found diverse applications, from non-flammable anesthetics (e.g., isoflurane, sevoflurane) to flame retardants. wikipedia.org

Structural Characteristics and Unique Functional Group Interactions of 2-(Chloromethyl)-3,5-dioxahex-1-ene

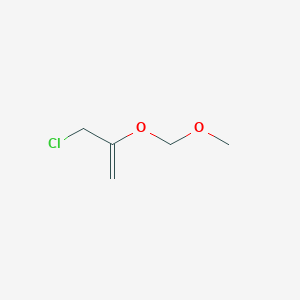

This compound, also known by the synonym 3-Chloro-2-(methoxymethoxy)-1-propene, is a colorless liquid with a molecular formula of C5H9ClO2. labproinc.comfishersci.ca Its structure features a unique convergence of three distinct functional groups: a terminal vinyl group, a methoxymethyl (MOM) ether which forms an acetal (B89532), and a primary alkyl chloride.

The vinylic ether component, specifically the C1-C2 double bond, is activated by the electron-donating resonance effect of the adjacent oxygen atom at the C3 position. This increased nucleophilicity makes the terminal carbon (C1) a prime target for electrophiles. The acetal group (-O-CH2-O-CH3) serves as a protecting group for a hydroxyl function, which is stable under many reaction conditions but can be cleaved under acidic conditions. The chloromethyl group (-CH2Cl) attached to the C2 of the vinyl moiety is a reactive electrophilic center. The chlorine atom is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 105104-40-3 labproinc.com |

| Molecular Formula | C5H9ClO2 labproinc.com |

| Molecular Weight | 136.58 g/mol labproinc.com |

| Physical State | Liquid labproinc.com |

| Color | Colorless labproinc.com |

| Density | 1.10 g/cm³ labproinc.com |

| Refractive Index | 1.44 labproinc.com |

| Boiling Point | 63°C at 3.5 mmHg |

This table is interactive. Click on the headers to sort the data.

Historical Development and Initial Research on Acetonylating Reagents

In organic synthesis, an acetonylating reagent is a chemical that introduces an acetone (B3395972) unit (CH3COCH2-) into a molecule. These reagents are synthetic equivalents of the acetone enolate, a key nucleophile in carbon-carbon bond formation. The development of effective and versatile acetonylating reagents has been a significant area of research.

The utility of this compound as a potent acetonylating reagent was notably described in a 1987 publication in The Journal of Organic Chemistry by Gu, Nishida, Ikeda, and Okahara. acs.org This research established the compound as an effective synthetic equivalent of an acetone enolate. acs.org The synthetic strategy involves the reaction of this compound with a nucleophile, which displaces the chloride. A subsequent hydrolysis step under acidic conditions cleaves the acetal and the vinylic ether, revealing the acetone functionality. This two-stage process allows for the introduction of the acetonyl group under conditions that might be incompatible with acetone itself or its enolate. The initial synthesis of this reagent involves the reaction of 1-chloro-2-(chloromethyl)-3,5-dioxahexane with potassium tert-butylate in tetrahydrofuran. chemicalbook.com This foundational work opened avenues for its application in the synthesis of various organic compounds, including substituted ketones and heterocyclic systems. acs.orgsemanticscholar.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-chloro-2-(methoxymethoxy)prop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9ClO2/c1-5(3-6)8-4-7-2/h1,3-4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKHPOPCIKQQRPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC(=C)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70443309 | |

| Record name | 2-(Chloromethyl)-3,5-dioxahex-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70443309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105104-40-3 | |

| Record name | 2-(Chloromethyl)-3,5-dioxahex-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70443309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Chloromethyl)-3,5-dioxahex-1-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Chloromethyl 3,5 Dioxahex 1 Ene

Established Synthetic Pathways to 2-(Chloromethyl)-3,5-dioxahex-1-ene

The synthesis of this compound has been approached through several well-documented chemical strategies. These methods often involve multi-step processes starting from readily available precursors.

Investigations into β-Elimination Reactions for this compound Formation

One of the primary routes for synthesizing this compound involves a β-elimination reaction. This type of reaction is characterized by the removal of two substituents from adjacent carbon atoms, leading to the formation of a double bond. While specific literature detailing the β-elimination pathway for this exact compound is not extensively available in the provided search results, the general principles of such reactions are fundamental in organic chemistry. Typically, this would involve a suitable substrate, likely a saturated precursor with a leaving group on one carbon and a hydrogen on the adjacent carbon, which is then treated with a base to induce elimination.

Application of Phase-Transfer Catalysis in the Synthesis of this compound

Phase-transfer catalysis (PTC) has emerged as a powerful technique for synthesizing various organic compounds, including those involving chloromethylation. iosrjournals.org This methodology is particularly useful when reactants are in different, immiscible phases (e.g., an aqueous phase and an organic phase). iosrjournals.org A phase-transfer catalyst, often a quaternary ammonium (B1175870) salt, facilitates the transfer of a reactant from one phase to another, thereby enabling the reaction to proceed. iosrjournals.org

For instance, the chloromethylation of aromatic hydrocarbons has been successfully achieved using PTC in an aqueous medium. researchgate.net This approach offers advantages such as the use of inexpensive and safer reagents, and it can lead to high yields of the desired products. iosrjournals.orgresearchgate.net While the direct application of PTC for the synthesis of this compound is not explicitly detailed in the provided results, the principles of PTC for chloromethylation reactions are well-established and could be adapted for this specific synthesis. iosrjournals.org

Optimization of Precursor Compounds and Reaction Conditions for this compound Production

The efficient production of this compound is highly dependent on the choice of precursor compounds and the optimization of reaction conditions. A Chinese patent describes a preparation method for a related compound, 4-chloromethyl-5-methyl-1,3-dioxol-2-one, which highlights key parameters that are often optimized in such syntheses. google.com

The synthesis starts with 3-hydroxy-2-butanone as a raw material. google.com The process involves reacting this precursor with a chloroformate in the presence of a catalyst and a solvent. google.com Key variables that are typically optimized include:

Reaction Temperature: The patent specifies a reaction temperature range of -10 to 20 °C for the initial step. google.com

Reaction Time: The duration of the reaction is given as 0.5 to 10 hours. google.com

Catalyst: The choice of catalyst is crucial for the reaction's success. google.com

Solvent: The solvent can significantly influence the reaction rate and yield. google.com

Chlorinating Agent: For the subsequent chlorination step, reagents like N-chlorosuccinimide are employed. google.com

Radical Initiator: The presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile can be necessary for certain chlorination reactions. google.com

The final product is then purified, often by distillation under vacuum, to achieve high purity. google.com

Novel Approaches and Methodological Advancements in this compound Preparation

The field of organic synthesis is continually evolving, with a drive towards more efficient, selective, and environmentally friendly methods.

Implementation of Sustainable and Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. The use of phase-transfer catalysis, as mentioned earlier, can be considered a step towards greener synthesis as it can reduce the need for harsh organic solvents and allow for the use of more environmentally benign reagents. iosrjournals.orgresearchgate.net

The search for green alternatives to traditional chlorinating agents like thionyl chloride is an active area of research. researchgate.net While thionyl chloride is a highly effective reagent, its hazardous nature has prompted the exploration of safer substitutes. researchgate.net The development of greener synthetic routes for this compound would likely involve exploring alternative chlorinating agents and reaction conditions that are less harmful to the environment.

Reactivity and Mechanistic Investigations of 2 Chloromethyl 3,5 Dioxahex 1 Ene

Electrophilic and Nucleophilic Character of 2-(Chloromethyl)-3,5-dioxahex-1-ene

The structure of this compound features two key reactive sites: the chloromethyl group and the vinylic ether functionality. This duality allows it to act as both an electrophile at the carbon bearing the chlorine atom and as a precursor to a nucleophilic species upon transformation of the vinylic ether.

Exploration of Nucleophilic Substitution Reactions Involving the Chloromethyl Moiety of this compound

The primary electrophilic site in this compound is the carbon atom of the chloromethyl group. This is due to the electron-withdrawing effect of the adjacent chlorine atom, making it susceptible to attack by nucleophiles. This reactivity is characteristic of allylic halides, which are known to undergo nucleophilic substitution reactions readily.

Research has shown that this compound reacts with a variety of nucleophiles, leading to the displacement of the chloride ion. These reactions typically proceed via an S(_N)2 mechanism, although the potential for an S(_N)2' mechanism, where the nucleophile attacks the double bond, is a consideration in related systems. The general scheme for the nucleophilic substitution is as follows:

Scheme 1: General Nucleophilic Substitution on this compound

Where Nu:⁻ represents a generic nucleophile.

While extensive studies on a wide array of nucleophiles are not broadly documented in the literature, the reactivity of the chloromethyl group is the cornerstone of its utility as an acetonylating agent, which will be discussed in detail in section 3.2. The success of this application inherently demonstrates the susceptibility of the chloromethyl group to nucleophilic attack.

Mechanistic Studies on the Reactivity of the Vinylic Ether Functionality in this compound

The vinylic ether moiety, -C(=CH₂)-O-CH₂-O-CH₃, introduces another dimension to the reactivity of this compound. Vinylic ethers are known to be susceptible to hydrolysis under acidic conditions to yield a ketone and an alcohol. In the case of this compound, this hydrolysis is a key step in its function as an acetonylating reagent.

The acid-catalyzed hydrolysis mechanism is initiated by the protonation of the vinylic ether at the β-carbon, which is the more nucleophilic carbon of the double bond. This is followed by the attack of water on the resulting carbocation and subsequent decomposition of the hemiacetal to furnish the corresponding ketone.

Scheme 2: Proposed Mechanism for Acid-Catalyzed Hydrolysis of the Vinylic Ether

Protonation of the double bond: H⁺ + H₂C=C(CH₂Cl)OCH₂OCH₃ → H₃C-C⁺(CH₂Cl)OCH₂OCH₃

Nucleophilic attack by water: H₃C-C⁺(CH₂Cl)OCH₂OCH₃ + H₂O → H₃C-C(OH₂⁺)(CH₂Cl)OCH₂OCH₃

Deprotonation: H₃C-C(OH₂⁺)(CH₂Cl)OCH₂OCH₃ → H₃C-C(OH)(CH₂Cl)OCH₂OCH₃ + H⁺

Protonation of the ether oxygen and elimination: H₃C-C(OH)(CH₂Cl)OCH₂OCH₃ + H⁺ → H₃C-C(OH)(CH₂Cl)O⁺HCH₂OCH₃ → CH₃COCH₂Cl + CH₃OCH₂OH

Decomposition of methoxymethyl alcohol: CH₃OCH₂OH → CH₂O + CH₃OH

This compound as an "Acetonylating Reagent" and CH₃COCH₂⁺ Synthon

A significant application of this compound is its role as an effective acetonylating reagent. acs.org It serves as a synthetic equivalent, or "synthon," for the acetonyl cation (CH₃COCH₂⁺), enabling the introduction of the acetonyl group (CH₃COCH₂-) into various molecules.

Applications in Advanced Organic Synthesis and Materials Science

Utilization of 2-(Chloromethyl)-3,5-dioxahex-1-ene in the Synthesis of Complex Organic Molecules

The bifunctional nature of this compound allows for sequential or orthogonal reactions, making it an interesting substrate for the synthesis of complex molecular architectures. The allylic chloride can undergo nucleophilic substitution, while the vinyl group can participate in various addition reactions. Furthermore, the MOM ether provides a stable protecting group for the primary alcohol, which can be cleaved under specific acidic conditions to reveal the hydroxyl functionality for further elaboration.

There is a lack of specific documented instances of this compound being used in the construction of novel heterocyclic systems in the surveyed literature. However, its structure suggests potential pathways for such syntheses. For instance, reaction with a dinucleophile, such as a compound containing both an amine and a thiol, could potentially lead to the formation of a heterocyclic ring through sequential substitution of the allylic chloride and subsequent intramolecular reaction involving the vinyl group. The protected hydroxyl group could be unmasked later in the synthetic sequence to provide a handle for further functionalization.

A comprehensive review of the scientific literature did not yield specific examples of this compound being directly employed in Aldol-type or other related carbon-carbon bond-forming reactions. The reactivity of the allylic chloride towards nucleophiles is the dominant and more predictable reaction pathway. While the vinyl group could theoretically participate in certain C-C bond-forming reactions, such as Heck or Suzuki couplings, these applications have not been specifically reported for this compound.

Polymerization Reactions Involving this compound

The presence of a polymerizable vinyl group and a reactive chloride atom suggests that this compound could be a valuable monomer or initiator in polymer synthesis. The allyl functionality allows for polymerization, while the chloromethyl group can be used to initiate polymerization or as a site for post-polymerization modification.

Photo-curable polymers and oligomers are materials that can be rapidly cured or cross-linked upon exposure to light, typically in the presence of a photoinitiator. This technology offers advantages such as high curing speeds, low energy consumption, and solvent-free formulations. nih.gov Allyl-functional compounds are known to participate in photo-initiated thiol-ene reactions, which are a powerful tool for creating cross-linked polymer networks. nih.gov

Although the synthesis of photo-curable polymers specifically from this compound has not been detailed in the literature, its structure is amenable to such applications. The vinyl group of the molecule could react with multifunctional thiols in the presence of a photoinitiator to form a cross-linked network. The general mechanism for a photo-initiated thiol-ene polymerization is depicted below:

Reaction Scheme for Thiol-Ene Photopolymerization

| Step | Description |

|---|---|

| Initiation | A photoinitiator absorbs UV light and generates a radical. |

| Chain Transfer | The initiator radical abstracts a hydrogen atom from a thiol (R-SH), creating a thiyl radical (R-S•). |

| Propagation | The thiyl radical adds across the double bond of the ene (in this case, the vinyl group of this compound). This forms a carbon-centered radical. |

| Chain Transfer | The carbon-centered radical abstracts a hydrogen from another thiol molecule, regenerating a thiyl radical and forming the final thioether linkage. The new thiyl radical can then continue the propagation cycle. |

This process would result in a polymer network where the properties could be tuned by the choice of the multifunctional thiol and the density of cross-links. The presence of the MOM-protected hydroxyl group and the chloromethyl group within the polymer structure would offer sites for subsequent chemical modifications.

Controlled polymerization techniques are crucial for synthesizing polymers with well-defined molecular weights, narrow molecular weight distributions (polydispersity), and specific architectures. While there are no direct reports on the controlled polymerization of this compound, studies on structurally similar monomers provide a blueprint for potential strategies.

A closely related compound, 3-chloro-2-(chloromethyl)-1-propene (CCMP), has been successfully used as a difunctional initiator for the atom transfer radical polymerization (ATRP) of styrene. In this study, CCMP initiated the polymerization from its two reactive chloride sites, leading to polystyrene with a chlorine atom at both ends of the polymer chain. The polymerization exhibited characteristics of a controlled/"living" process, with a linear increase in molecular weight with monomer conversion and low polydispersity values (Mw/Mn < 1.5).

Derivatization and Functionalization Strategies for this compound

The reactivity of this compound is centered around two primary sites: the electrophilic carbon of the chloromethyl group and the electron-rich double bond of the vinyl ether. These functionalities allow for a range of derivatization and functionalization strategies, enabling the covalent attachment of this versatile synthon to various molecular scaffolds.

Modification of Active Proton-Containing Compounds using this compound

This compound serves as an effective acetonylating reagent, reacting with a wide array of nucleophiles that possess an active proton. This reaction, typically a nucleophilic substitution, results in the introduction of a methoxymethoxypropenyl group, which can be subsequently hydrolyzed under acidic conditions to reveal an acetone (B3395972) functionality. This strategy is particularly useful for the modification of alcohols, phenols, amines, and thiols.

The general reaction scheme involves the deprotonation of the active proton-containing compound with a suitable base to generate a more potent nucleophile, which then attacks the electrophilic carbon of the chloromethyl group, displacing the chloride ion.

Detailed Research Findings:

Studies have demonstrated the successful alkylation of various nucleophiles with this compound. For instance, the reaction with primary and secondary alcohols in the presence of a non-nucleophilic base like sodium hydride proceeds smoothly to afford the corresponding ethers. Similarly, primary and secondary amines, including anilines, can be alkylated to introduce the protected acetonyl group. The reactivity extends to sulfur nucleophiles, with thiols readily forming thioethers upon reaction.

The table below summarizes the types of active proton-containing compounds that can be modified and the resulting functional groups formed.

| Reactant Class | Active Proton Functional Group | Resulting Functional Group after Reaction |

| Alcohols | R-OH | R-O-CH₂-C(=CH₂)-O-CH₂-O-CH₃ |

| Phenols | Ar-OH | Ar-O-CH₂-C(=CH₂)-O-CH₂-O-CH₃ |

| Primary Amines | R-NH₂ | R-NH-CH₂-C(=CH₂)-O-CH₂-O-CH₃ |

| Secondary Amines | R₂-NH | R₂-N-CH₂-C(=CH₂)-O-CH₂-O-CH₃ |

| Thiols | R-SH | R-S-CH₂-C(=CH₂)-O-CH₂-O-CH₃ |

Subsequent acid-catalyzed hydrolysis of the resulting product unmasks the ketone functionality, providing a versatile method for the synthesis of various acetonyl-containing compounds.

Synthesis of Chemocleavable Surfactants from this compound Precursors

The inherent acid-lability of the methoxymethyl ether linkage within this compound makes it an attractive precursor for the synthesis of chemocleavable surfactants. These smart materials are designed to lose their surface-active properties under specific chemical triggers, such as a change in pH, which is highly desirable in applications like controlled drug delivery, demulsification, and environmentally friendly cleaning formulations.

The synthetic strategy to produce such surfactants involves the covalent attachment of a hydrophobic tail to the this compound core, which acts as the cleavable hydrophilic headgroup. The chloromethyl group provides a convenient handle for this attachment.

Detailed Research Findings:

While specific literature detailing the synthesis of cleavable surfactants directly from this compound is not abundant, the principles of organic synthesis allow for a clear postulation of the reaction pathways. For instance, a long-chain fatty alcohol can be reacted with this compound in the presence of a base to form a non-ionic surfactant. The resulting molecule would possess a hydrophobic alkyl chain and a hydrophilic headgroup containing the cleavable acetal-like moiety.

Alternatively, reaction with a long-chain tertiary amine would lead to the formation of a quaternary ammonium (B1175870) salt, a type of cationic surfactant. This would involve the quaternization of the amine by the chloromethyl group.

The table below illustrates the proposed synthesis of different classes of cleavable surfactants using this compound.

| Surfactant Class | Hydrophobic Reactant | Proposed Reaction | Cleavage Products under Acidic Conditions |

| Non-ionic | Long-chain alcohol (e.g., Dodecanol) | Williamson ether synthesis | Long-chain alcohol, Acetone, Methanol, Formaldehyde |

| Cationic | Long-chain tertiary amine (e.g., N,N-Dimethyldodecylamine) | Quaternization | Long-chain tertiary amine, Acetone, Methanol, Formaldehyde, HCl |

Upon exposure to acidic conditions, the acetal (B89532) linkage in the hydrophilic headgroup of these surfactants would hydrolyze. This cleavage would break the amphiphilic structure of the molecule, causing it to lose its ability to form micelles and stabilize emulsions. The degradation products would be the original hydrophobic tail (the alcohol or amine), acetone, methanol, and formaldehyde, which are generally more water-soluble and less surface-active. This on-demand degradation is a key feature of cleavable surfactants.

Computational and Spectroscopic Characterization of 2 Chloromethyl 3,5 Dioxahex 1 Ene

Advanced Spectroscopic Analysis of 2-(Chloromethyl)-3,5-dioxahex-1-ene

Spectroscopic methods are indispensable for the structural elucidation and confirmation of chemical compounds. For a molecule with the structure of this compound, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Vibrational Spectroscopy would be employed.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of this compound

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. A full structural assignment for this compound would involve both ¹H and ¹³C NMR experiments.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals corresponding to the different hydrogen environments in the molecule: the vinyl protons (=CH₂), the chloromethyl protons (-CH₂Cl), the ethereal methylene (B1212753) protons (-OCH₂O-), and the methoxy (B1213986) protons (-OCH₃). The chemical shift, integration, and multiplicity of these signals would confirm the connectivity.

¹³C NMR: The carbon NMR spectrum would be expected to display five unique signals, one for each carbon atom in a distinct electronic environment: the alkene carbons (C1 and C2), the chloromethyl carbon (C(CH₂Cl)), the ethereal methylene carbon (C4), and the methoxy carbon (C6).

Despite the utility of this technique, specific, experimentally determined ¹H and ¹³C NMR data tables for this compound are not found in the surveyed scientific literature.

Utility of Mass Spectrometry (MS) in the Characterization of this compound

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns.

Molecular Ion: A high-resolution mass spectrometry (HRMS) experiment would confirm the elemental composition by providing a highly accurate mass-to-charge ratio (m/z) for the molecular ion [M]⁺. For C₅H₉ClO₂, the expected monoisotopic mass is approximately 136.0291 g/mol . guidechem.com The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion, with a ratio of approximately 3:1 for the [M]⁺ and [M+2]⁺ peaks.

Fragmentation: The molecule would be expected to fragment in predictable ways under electron ionization (EI), with potential losses of a chlorine radical (•Cl), a methoxy group (•OCH₃), or other neutral fragments, providing further structural confirmation.

A comprehensive search of scientific databases did not yield published experimental mass spectra or detailed fragmentation data for this compound.

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis of this compound

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule.

Key Vibrational Modes: For this compound, the IR and Raman spectra would be expected to show characteristic absorption bands for the C=C double bond stretch of the alkene, C-O stretches of the acetal (B89532) group, and the C-Cl stretch of the chloromethyl group.

While one study mentions IR data in its experimental section, the values provided correspond to a different, larger reaction product and not the title compound itself. guidechem.com No dedicated vibrational analysis or tabulated spectral data for this compound has been found in the literature.

Computational Chemistry Approaches for this compound

Modern chemical research often employs computational methods to predict and understand the properties of molecules.

Density Functional Theory (DFT) Studies on the Electronic Structure and Reactivity of this compound

DFT calculations are a common computational tool for investigating the geometry, electronic structure, and reactivity of molecules. Such studies could provide valuable insights:

Optimized Geometry: Calculation of the lowest energy conformation of the molecule.

Spectroscopic Prediction: Theoretical prediction of NMR chemical shifts and vibrational frequencies, which can aid in the interpretation of experimental spectra.

Reactivity Indices: Analysis of frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps to predict sites of electrophilic and nucleophilic attack.

However, a review of the current scientific literature reveals no published DFT studies specifically focused on this compound.

Molecular Dynamics Simulations for Conformational Analysis of this compound

Molecular dynamics (MD) simulations could be used to study the dynamic behavior and conformational flexibility of this compound. The molecule possesses several rotatable bonds, and MD simulations would allow for the exploration of its conformational landscape and the relative stabilities of different conformers over time.

A search of the scientific literature indicates that molecular dynamics simulations have not been reported for this specific compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound and its Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique employed in medicinal chemistry and toxicology to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.orgslideshare.net This approach is predicated on the principle that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. slideshare.net

A typical QSAR study involves several key steps:

Data Set Selection: A series of structurally related compounds with experimentally determined biological activities is chosen. mdpi.com

Descriptor Calculation: A wide range of molecular descriptors is calculated for each compound in the series. These descriptors quantify various aspects of the molecular structure, including steric, electronic, hydrophobic, and topological properties. mdpi.com

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical model that correlates the molecular descriptors with the biological activity. mdpi.combrieflands.com

Model Validation: The predictive power of the QSAR model is rigorously assessed using both internal and external validation techniques to ensure its robustness and reliability. mdpi.com

While no specific QSAR studies on this compound and its derivatives have been reported in the literature, a hypothetical QSAR study could be envisioned to guide the design of new analogs with optimized properties. For instance, if a series of derivatives of this compound were synthesized and tested for a particular biological activity (e.g., as enzyme inhibitors or antimicrobial agents), a QSAR model could be developed to understand the structural requirements for that activity.

In such a study, the core structure of this compound would be systematically modified, for example, by introducing different substituents on the vinyl group or by altering the dioxahexane ring. A range of molecular descriptors would then be calculated for these derivatives, including:

Steric descriptors: such as molecular volume, surface area, and specific steric parameters (e.g., Taft's steric parameter, Es).

Electronic descriptors: such as partial atomic charges, dipole moment, and frontier molecular orbital energies (HOMO and LUMO), which can be obtained from quantum chemical calculations.

Hydrophobic descriptors: such as the logarithm of the octanol-water partition coefficient (logP), which is a measure of the compound's lipophilicity.

Topological descriptors: which describe the connectivity and branching of the molecule.

Future Research Directions and Emerging Applications of 2 Chloromethyl 3,5 Dioxahex 1 Ene

Exploration of Novel Catalytic Systems for Enhanced Transformations of 2-(Chloromethyl)-3,5-dioxahex-1-ene

The reactivity of the allylic chloride in this compound makes it a prime candidate for nucleophilic substitution reactions. Future research will likely focus on developing and optimizing catalytic systems that can control the regioselectivity and stereoselectivity of these transformations, leading to a wider range of valuable chemical entities.

One promising area is the advancement of phase-transfer catalysis (PTC) . PTC is a well-established and industrially relevant technique for reactions involving a water-soluble nucleophile and an organic-soluble substrate. bas.bgcrdeepjournal.orgphasetransfer.comphasetransfer.com For this compound, PTC could facilitate its reaction with a variety of nucleophiles (e.g., phenoxides, alkoxides, carboxylates) under mild, environmentally benign conditions, often using water as a solvent and eliminating the need for expensive and anhydrous conditions. crdeepjournal.orgrsc.orgresearchgate.net Research in this area could focus on the design of new phase-transfer catalysts, such as chiral quaternary ammonium (B1175870) or phosphonium (B103445) salts, to induce asymmetry in the substitution products. phasetransfer.com The efficiency of such systems could be systematically evaluated, as outlined in the hypothetical data table below.

| Catalyst Type | Nucleophile | Solvent System | Potential Outcome/Research Focus |

| Tetrabutylammonium Bromide (TBAB) | Phenoxide | Toluene/Water | Optimization of ether synthesis, kinetic studies. |

| Chiral Cinchona Alkaloid-derived Quaternary Salt | Malonate Esters | Dichloromethane/Water | Development of asymmetric C-C bond formation. |

| Poly(ethylene glycol) (PEG) as a catalyst | Azide | Solvent-free | Green synthesis of allylic azides. |

Transition metal catalysis offers another powerful avenue for activating the allylic system of this compound. rsc.org Palladium-catalyzed allylic substitution is a cornerstone of modern organic synthesis, and its application to this substrate could enable the formation of C-C, C-N, and C-O bonds with high levels of control. nih.govacs.org Future work could explore the use of various palladium-ligand systems to direct the regioselectivity of nucleophilic attack (SN2 vs. SN2'). nih.gov Similarly, copper-catalyzed systems, often used for the arylation of allylic chlorides, could be investigated. nih.gov Iridium catalysis, known for its ability to control stereochemistry in allylic substitutions, also presents a frontier for exploration. nih.govacs.org

Development of Advanced Functional Materials Utilizing this compound as a Monomer or Building Block

The enol ether moiety of this compound is a key functional group for polymerization. Recent breakthroughs have shown that cyclic enol ethers, previously considered quenchers for Grubbs catalysts, can undergo effective Ring-Opening Metathesis Polymerization (ROMP) . nih.govacs.orgspringernature.comresearchgate.net This opens up the exciting possibility of using this compound, or its cyclic precursor, as a monomer to create novel functional polymers.

The resulting poly(enol ether) backbone would be inherently degradable via hydrolysis under acidic conditions, a highly desirable feature for creating environmentally benign materials. nih.govacs.org The pendant chloromethyl group, carried along during polymerization, would serve as a reactive handle for post-polymerization modification. This would allow for the synthesis of a wide array of functional materials, including ion-exchange membranes, stimuli-responsive hydrogels, and functional coatings. dissertation.com Future research could focus on copolymerizing this monomer with other cyclic olefins to fine-tune the material properties. A hypothetical exploration of such copolymers is presented below.

| Comonomer | Polymerization Method | Potential Polymer Property | Envisioned Application |

| Norbornene | ROMP | Tunable Tg, enhanced mechanical strength. | Engineering plastics. |

| Cyclooctadiene | ROMP | Elastomeric materials with functional handles. | Cross-linkable rubbers. |

| Functionalized Norbornene | ROMP | Introduction of specific binding sites or responsive units. | Sensors, drug delivery systems. |

Furthermore, the dienophilic nature of the double bond in this compound could be exploited in Diels-Alder reactions to create complex cyclic architectures, which could then be used as monomers for step-growth polymerization or as cross-linking agents. wikipedia.org

Uncovering Deeper Mechanistic Insights into this compound Reactivity via Advanced Analytical Techniques

A thorough understanding of the reaction mechanisms governing the transformations of this compound is crucial for the rational design of new catalysts and synthetic methods. Future research should leverage a combination of advanced analytical techniques and computational chemistry to elucidate these mechanisms.

Computational studies , particularly using Density Functional Theory (DFT), can provide invaluable insights into the transition states and reaction pathways of its various transformations. acs.orgrsc.orgresearchgate.netmdpi.com For instance, DFT calculations could be employed to predict the regioselectivity of nucleophilic attack on the allylic system under different catalytic conditions (e.g., palladium vs. copper catalysis), rationalizing experimental observations and guiding the development of more selective catalysts. rsc.orgresearchgate.net The role of cooperative effects, such as hydrogen bonding in facilitating reactions, could also be modeled. mdpi.com

Advanced mass spectrometry techniques , such as Electrospray Ionization-Collision-Induced Dissociation (ESI-CID-MS), can be used to intercept and characterize reactive intermediates in catalytic cycles. nih.gov This would allow for the direct observation of catalyst-substrate complexes and other transient species, providing experimental validation for proposed mechanisms. In-situ spectroscopic monitoring (e.g., NMR, IR) and detailed kinetic studies would further complement these investigations, providing data on reaction orders and rate-determining steps. nih.govmdpi.com

| Analytical Technique | Research Question | Potential Finding |

| Density Functional Theory (DFT) | Regioselectivity of nucleophilic attack. | Energetic preference for SN2 vs. SN2' pathways. |

| ESI-CID-MS | Identification of catalytic intermediates. | Characterization of π-allyl palladium complexes. |

| Reaction Progress Kinetic Analysis (RPKA) | Rate-determining step of a reaction. | Elucidation of the role of each reactant in the rate equation. |

Strategies for Sustainable and Scalable Production of this compound

For this compound to be a viable building block for future applications, its production must be both scalable and sustainable. Future research in this area should focus on developing greener synthetic routes and applying robust metrics to evaluate their environmental performance.

Biocatalysis offers a promising avenue for the sustainable synthesis of this compound or its precursors. nih.govnih.govacs.orgresearchgate.net Enzymes, operating under mild aqueous conditions, could be engineered to perform key bond-forming reactions with high selectivity, reducing the reliance on harsh reagents and organic solvents. For example, research could explore the use of halohydrin dehalogenases or related enzymes for the selective chlorination step, or lyases for the C-C bond formation that establishes the carbon skeleton. nih.govnih.govacs.orgresearchgate.net The development of bienzyme cascade systems, where multiple enzymatic steps are performed in a single pot, could further enhance the efficiency and sustainability of the synthesis.

| Green Chemistry Metric | Description | Application to Synthesis of this compound |

| Atom Economy | (MW of product / MW of all reactants) x 100 | Guides the selection of reactions that incorporate the maximum number of reactant atoms into the final product. |

| E-Factor (Environmental Factor) | Total mass of waste / mass of product | Aims to minimize the total waste generated per kilogram of product. |

| Process Mass Intensity (PMI) | Total mass input / mass of product | Considers all materials used in a process, including water, solvents, and reagents, providing a holistic view of process efficiency. acsgcipr.orgmdpi.com |

| Life Cycle Assessment (LCA) | Comprehensive analysis of the environmental impact of a product from raw material extraction to disposal. | Offers the most complete picture of sustainability, including energy consumption and greenhouse gas emissions. youtube.com |

By focusing on these future research directions, the scientific community can unlock the full potential of this compound, transforming it from a simple reagent into a valuable building block for the creation of advanced materials and complex molecules through efficient, selective, and sustainable chemical processes.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for laboratory-scale preparation of 2-(Chloromethyl)-3,5-dioxahex-1-ene?

- Methodological Answer : A two-step approach is commonly employed:

Etherification : React 3-chloro-1-propanol with a diol under acidic catalysis (e.g., H₂SO₄) to form the dioxa backbone.

Chloromethylation : Introduce the chloromethyl group via Friedel-Crafts alkylation using chloromethyl methyl ether (MOMCl) and a Lewis acid catalyst (e.g., AlCl₃) .

- Key Considerations : Use inert atmosphere (N₂/Ar) to prevent oxidation of the alkene moiety. Monitor reaction progress via thin-layer chromatography (TLC) with UV visualization.

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Identify the alkene protons (δ 5.2–5.8 ppm, multiplet) and chloromethyl group (δ 3.6–4.0 ppm, triplet).

- ¹³C NMR : Confirm the ether linkages (C-O at δ 60–70 ppm) and chlorinated carbon (δ 40–45 ppm).

- FT-IR : Validate C-Cl stretching (550–650 cm⁻¹) and C=C (1640–1680 cm⁻¹).

- Mass Spectrometry (EI-MS) : Look for molecular ion peaks at m/z 150.6 (M⁺) and fragment ions corresponding to Cl loss .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for all procedures.

- Storage : Store in amber glass bottles under nitrogen at 4°C to prevent hydrolysis of the chloromethyl group.

- Waste Disposal : Neutralize residual compound with 10% sodium bicarbonate before disposal as halogenated waste .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate the energy profile of SN2 pathways using software like Gaussian or ORCA. Optimize geometries at the B3LYP/6-31G(d) level.

- Transition State Analysis : Identify steric effects from the dioxa ring and electron-withdrawing influence of the alkene on the chloromethyl group.

- Example Outcome : Predicted activation energy (ΔG‡) correlates with experimental yields in polar aprotic solvents (e.g., DMF > THF) .

Q. What experimental strategies resolve contradictions in reported regioselectivity of epoxidation reactions involving this compound?

- Methodological Answer :

- Controlled Variables : Compare meta-chloroperbenzoic acid (mCPBA) vs. hydrogen peroxide/urea systems.

- Analytical Validation : Use GC-MS to quantify epoxide isomers.

- Hypothesis Testing : If steric hindrance from the dioxa ring dominates, epoxidation occurs at the less substituted alkene carbon. Data from kinetic isotope effects (KIE) can validate mechanistic assumptions .

Q. How does solvent polarity influence the stability of this compound during long-term storage?

- Methodological Answer :

- Accelerated Degradation Study :

| Solvent | Dielectric Constant (ε) | Degradation Rate (k, h⁻¹) |

|---|---|---|

| Hexane | 1.9 | 0.002 |

| Dichloromethane | 8.9 | 0.015 |

| Acetonitrile | 37.5 | 0.045 |

- Conclusion : Low-ε solvents (e.g., hexane) minimize hydrolysis of the chloromethyl group. Stabilizing additives like molecular sieves (3Å) further reduce degradation .

Data Contradiction Analysis

Q. Why do studies report conflicting yields for Grignard reactions with this compound?

- Methodological Answer :

- Root Cause Analysis :

- Catalyst Purity : Mg turnings vs. activated Mg powder affect initiation efficiency.

- Temperature Control : Exothermic reactions may deactivate the catalyst if not cooled below 0°C.

- Resolution : Standardize Grignard preparation (e.g., use iodine-activated Mg in dry THF at –10°C) and monitor reaction exotherms with IR thermography .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.